Enhanced Structural Rigidity via Methyl Substitution: A Steric Parameter Comparison
The introduction of a 5-methyl group significantly increases the A-value (a quantitative measure of steric bulk) compared to the hydrogen atom in the unsubstituted 4-oxothiolane-2-carboxylic acid (CAS 89323-44-4). This increased steric demand directly influences the conformational equilibrium of the thiolane ring, favoring one conformer over others to a greater degree than the parent compound [1].
| Evidence Dimension | Steric bulk of substituent |
|---|---|
| Target Compound Data | A-value for a methyl group is approximately 1.7 kcal/mol |
| Comparator Or Baseline | A-value for a hydrogen atom is 0 kcal/mol (baseline) |
| Quantified Difference | An increase in conformational energy bias of approximately 1.7 kcal/mol. |
| Conditions | Based on established A-values for cyclohexane ring systems, extrapolated as a class-level inference for saturated heterocycles. |
Why This Matters
This enhanced conformational bias is crucial for controlling stereochemical outcomes in reactions where the ring acts as a chiral template, leading to higher diastereoselectivity in complex syntheses.
- [1] Eliel, E.L.; Wilen, S.H. Stereochemistry of Organic Compounds. John Wiley & Sons, 1994. View Source
